Cas no 2550996-76-2 ((1S)-1-(dimethylphosphoryl)-2,2,2-trifluoroethan-1-amine)

(1S)-1-(Dimethylphosphoryl)-2,2,2-trifluoroethan-1-amine is a chiral organophosphorus compound featuring a trifluoroethylamine backbone with a dimethylphosphoryl substituent. Its stereospecific (S)-configuration makes it valuable for asymmetric synthesis and catalysis, particularly in pharmaceutical and agrochemical applications. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the phosphoryl moiety contributes to chelating properties, enabling its use as a ligand or intermediate in metal-catalyzed reactions. This compound’s structural rigidity and electron-withdrawing effects also facilitate precise stereocontrol in synthetic pathways. High purity and well-defined chirality ensure reproducibility in research and industrial processes, making it a reliable building block for advanced chemical synthesis.
(1S)-1-(dimethylphosphoryl)-2,2,2-trifluoroethan-1-amine structure
2550996-76-2 structure
Product Name:(1S)-1-(dimethylphosphoryl)-2,2,2-trifluoroethan-1-amine
CAS No:2550996-76-2
MF:C4H9F3NOP
MW:175.089332342148
MDL:MFCD32874625
CID:5671918
PubChem ID:154814475
Update Time:2025-10-29

(1S)-1-(dimethylphosphoryl)-2,2,2-trifluoroethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-(dimethylphosphoryl)-2,2,2-trifluoroethan-1-amine
    • EN300-27102490
    • 2550996-76-2
    • MDL: MFCD32874625
    • Inchi: 1S/C4H9F3NOP/c1-10(2,9)3(8)4(5,6)7/h3H,8H2,1-2H3/t3-/m0/s1
    • InChI Key: WYUNBERQWZLCBB-VKHMYHEASA-N
    • SMILES: P(C)(C)([C@@H](C(F)(F)F)N)=O

Computed Properties

  • Exact Mass: 175.03738539g/mol
  • Monoisotopic Mass: 175.03738539g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 43.1Ų

(1S)-1-(dimethylphosphoryl)-2,2,2-trifluoroethan-1-amine Pricemore >>

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Additional information on (1S)-1-(dimethylphosphoryl)-2,2,2-trifluoroethan-1-amine

Comprehensive Analysis of (1S)-1-(dimethylphosphoryl)-2,2,2-trifluoroethan-1-amine (CAS No. 2550996-76-2)

The compound (1S)-1-(dimethylphosphoryl)-2,2,2-trifluoroethan-1-amine (CAS No. 2550996-76-2) is a chiral organophosphorus derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the trifluoroethyl group and dimethylphosphoryl moiety, make it a valuable intermediate for synthesizing biologically active molecules. Researchers are increasingly interested in its applications due to the growing demand for fluorinated compounds in drug discovery and material science.

One of the most frequently searched questions about this compound revolves around its synthetic routes and stereoselective preparation. The (1S)-configuration is particularly critical for achieving desired enantioselectivity in target molecules. Recent studies highlight its role in asymmetric catalysis and as a building block for chiral ligands. The presence of both phosphoryl and trifluoromethyl groups enhances its reactivity and stability, making it suitable for diverse chemical transformations.

In the context of green chemistry, researchers are exploring eco-friendly methods to synthesize (1S)-1-(dimethylphosphoryl)-2,2,2-trifluoroethan-1-amine. Solvent-free reactions and catalytic processes are gaining traction, aligning with the global push for sustainable synthesis. This compound’s low toxicity profile and high purity further bolster its appeal for industrial applications. Analytical techniques like NMR spectroscopy and HPLC are commonly employed to characterize its structure and ensure quality control.

The agrochemical sector has also shown interest in CAS No. 2550996-76-2 due to its potential as a precursor for crop protection agents. Its fluorine-rich structure contributes to improved bioavailability and resistance to metabolic degradation. Meanwhile, in pharmaceuticals, it serves as a key intermediate for central nervous system (CNS) drugs and enzyme inhibitors. The compound’s chiral purity is often emphasized in patent literature, reflecting its importance in precision medicine.

From a commercial perspective, suppliers of (1S)-1-(dimethylphosphoryl)-2,2,2-trifluoroethan-1-amine highlight its scalability and cost-effectiveness in bulk production. Custom synthesis services often include GMP-compliant manufacturing to meet regulatory standards. As the demand for high-value intermediates rises, this compound is poised to play a pivotal role in advancing next-generation therapeutics and specialty chemicals.

In summary, 2550996-76-2 represents a versatile and scientifically intriguing molecule with broad applicability. Its integration into cutting-edge research underscores the importance of organophosphorus chemistry in solving modern challenges. Future studies may explore its utility in bioconjugation or nanomaterial functionalization, further expanding its industrial relevance.

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